![molecular formula C17H20N2 B2358068 3-(1-Benzylpiperidin-4-yl)pyridine CAS No. 1018826-73-7](/img/structure/B2358068.png)
3-(1-Benzylpiperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-Benzylpiperidin-4-yl)pyridine” is a member of piperidines . It has a molecular formula of C17H19N5 and a molecular weight of 293.4 g/mol . The IUPAC name for this compound is 3-(1-benzylpiperidin-4-yl)triazolo[4,5-b]pyridine .
Molecular Structure Analysis
The InChI code for “3-(1-Benzylpiperidin-4-yl)pyridine” isInChI=1S/C17H19N5/c1-2-5-14 (6-3-1)13-21-11-8-15 (9-12-21)22-17-16 (19-20-22)7-4-10-18-17/h1-7,10,15H,8-9,11-13H2
. The Canonical SMILES for this compound is C1CN (CCC1N2C3=C (C=CC=N3)N=N2)CC4=CC=CC=C4
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.4 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 293.16404563 g/mol . The topological polar surface area of the compound is 46.8 Ų . The compound has a heavy atom count of 22 .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
BPP derivatives have been investigated for their potential as multifunctional anti-Alzheimer’s agents . These compounds, including BPP, are designed to target multiple aspects of Alzheimer’s disease (AD), such as acetylcholinesterase inhibition , anti-amyloid aggregation , and antioxidant activity . For instance, certain BPP-based hybrids have shown satisfactory inhibition of acetylcholinesterase, which is crucial for improving cognitive functions in AD patients .
Anti-Amyloid Aggregation
The formation of amyloid plaques is a hallmark of AD. BPP-related compounds have been shown to possess anti-Aβ aggregation capacity , which can prevent the formation of these plaques . This property is significant for developing treatments that can potentially halt or slow down the progression of AD.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases, including AD. BPP and its analogs have demonstrated antioxidant properties , which help in reducing oxidative damage in neuronal cells .
Metal-Chelating Properties
Metal ions like iron and copper can catalyze the formation of toxic oxidative species in the brain. BPP-based molecules have shown metal-chelating abilities , which could be beneficial in therapies aimed at reducing metal-induced oxidative stress in AD .
Scaffold Hopping in Drug Design
BPP serves as a scaffold for the development of novel compounds with therapeutic potential. Scaffold hopping involves creating new chemical entities by altering the core structure while retaining the pharmacophoric elements. This approach has led to the synthesis of BPP-based compounds with improved pharmacological profiles .
Biochemical and Behavioral Studies
In addition to in-vitro studies, BPP derivatives have been evaluated through biochemical and behavioral studies in animal models. These studies assess the compound’s efficacy in improving symptoms related to AD, such as memory and learning deficits .
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNTEMCQVEZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.